(S)-1,2,3,4-TETRAHYDRO-7-HYDROXYISOQUINOLINE-3-CARBOXYLIC ACID 98per cent (S)-1,2,3,4-TETRAHYDRO-7-HYDROXYISOQUINOLINE-3-CARBOXYLIC ACID 98per cent
Brand Name: Vulcanchem
CAS No.: 128506-12-7
VCID: VC0153943
InChI: InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m0/s1
SMILES: C1C(NCC2=C1C=CC(=C2)O)C(=O)O
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

(S)-1,2,3,4-TETRAHYDRO-7-HYDROXYISOQUINOLINE-3-CARBOXYLIC ACID 98per cent

CAS No.: 128506-12-7

Main Products

VCID: VC0153943

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

(S)-1,2,3,4-TETRAHYDRO-7-HYDROXYISOQUINOLINE-3-CARBOXYLIC ACID 98per cent - 128506-12-7

CAS No. 128506-12-7
Product Name (S)-1,2,3,4-TETRAHYDRO-7-HYDROXYISOQUINOLINE-3-CARBOXYLIC ACID 98per cent
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m0/s1
Standard InChIKey HIKCRLDSCSWXML-VIFPVBQESA-N
Isomeric SMILES C1[C@H]([NH2+]CC2=C1C=CC(=C2)O)C(=O)[O-]
SMILES C1C(NCC2=C1C=CC(=C2)O)C(=O)O
Canonical SMILES C1C([NH2+]CC2=C1C=CC(=C2)O)C(=O)[O-]
PubChem Compound 2733173
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator